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molecular formula C11H10N2O B8812009 (3-(Pyrazin-2-YL)phenyl)methanol

(3-(Pyrazin-2-YL)phenyl)methanol

Cat. No. B8812009
M. Wt: 186.21 g/mol
InChI Key: ULFMXDSKSOVKQT-UHFFFAOYSA-N
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Patent
US08530648B2

Procedure details

To a stirred solution of 3-(pyrazin-2-yl)benzaldehyde [376637-85-3] (200 mg, 1.09 mmol) in methanol (5 mL), NaBH4 (82 mg, 2.17 mmol) was added at 0° C. and stirred for 10 min. Then the mixture was allowed to warm to rt and stirred for 3 h. The mixture was concentrated under reduced pressure at 45° C., saturated aqueous NH4Cl solution was added and extracted with ethyl acetate (2×5 mL). The combined organic layers were washed with brine and dried over anhydrous Na2SO4, filtered and concentrated under reduced pressure to yield the title compound as a liquid (200 mg, 99%). [LCMS RtE=0.20 min, [M+H]+=187.0; TLC Rf=0.26 (ethyl acetate/hexane 50:50)].
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
82 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[C:9]([CH:12]=[CH:13][CH:14]=1)[CH:10]=[O:11].[BH4-].[Na+]>CO>[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[C:7]1[CH:8]=[C:9]([CH2:10][OH:11])[CH:12]=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C=1C=C(C=O)C=CC1
Name
Quantity
82 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 3 h
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated under reduced pressure at 45° C.
ADDITION
Type
ADDITION
Details
saturated aqueous NH4Cl solution was added
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×5 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
N1=C(C=NC=C1)C=1C=C(C=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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